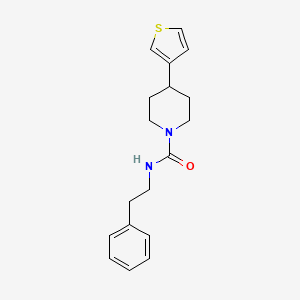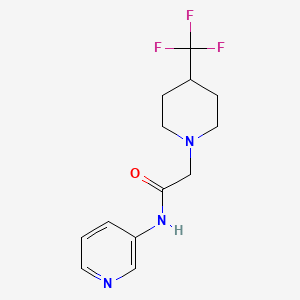
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the 3,4-Difluorophenyl Group: This step involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3,4-difluorophenyl is coupled with a halogenated pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and high-throughput methods for the Suzuki-Miyaura coupling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be oxidized to 5-(3,4-Difluorophenyl)-3-carboxy-1H-pyrrole-2-carboxylic acid.
Reduction: Reduction can yield 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-methanol.
Substitution: Substitution reactions can introduce various functional groups onto the difluorophenyl ring, such as nitro or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of the difluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Difluorophenyl)-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole: Lacks the carboxylic acid group, which may reduce its solubility and ability to form hydrogen bonds.
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxamide: Contains an amide group instead of a carboxylic acid group, which may alter its chemical properties and biological interactions.
Uniqueness
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the difluorophenyl group, the methyl group, and the carboxylic acid group. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Propiedades
IUPAC Name |
5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNRANMULZGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591758.png)
![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)


![4-ethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2591770.png)



![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)
